
1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(2-ethyl-6-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neuropeptide S (NPS) is a neuropeptide found in the human brain, primarily produced by neurons in the amygdala and between Barrington’s nucleus and the locus coeruleus . NPS plays a significant role in various physiological processes, including the suppression of anxiety and appetite, induction of wakefulness and hyperactivity, and the extinction of conditioned fear .
Preparation Methods
The synthesis of neuropeptide S involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds . Industrial production methods may involve large-scale SPPS or recombinant DNA technology to produce the peptide in bacterial or mammalian cell cultures .
Chemical Reactions Analysis
Neuropeptide S can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships (SAR).
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like DTT for reduction . The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
Neuropeptide S has a wide range of scientific research applications:
Mechanism of Action
Neuropeptide S exerts its effects by binding to the neuropeptide S receptor (NPSR), a G protein-coupled receptor . This binding activates intracellular signaling pathways, leading to the mobilization of intracellular calcium and the activation of downstream effectors . The molecular targets and pathways involved include the mesolimbic dopamine pathway, which is associated with reward and motivation, and the hypothalamic-pituitary-adrenal (HPA) axis, which regulates stress responses .
Comparison with Similar Compounds
Neuropeptide S is unique in its ability to induce wakefulness and reduce anxiety, distinguishing it from other neuropeptides such as:
Neuropeptide Y (NPY): Primarily involved in regulating feeding behavior and energy homeostasis.
Substance P: Associated with pain perception and neurogenic inflammation.
Orexin (Hypocretin): Regulates arousal, wakefulness, and appetite.
These neuropeptides share some overlapping functions but differ in their specific receptors and primary physiological roles .
Properties
CAS No. |
117659-55-9 |
|---|---|
Molecular Formula |
C13H11Cl2NO2 |
Molecular Weight |
284.13 g/mol |
IUPAC Name |
3,4-dichloro-1-(2-ethyl-6-methylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C13H11Cl2NO2/c1-3-8-6-4-5-7(2)11(8)16-12(17)9(14)10(15)13(16)18/h4-6H,3H2,1-2H3 |
InChI Key |
NHRFTZYCKHERKF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1N2C(=O)C(=C(C2=O)Cl)Cl)C |
Canonical SMILES |
CCC1=CC=CC(=C1N2C(=O)C(=C(C2=O)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


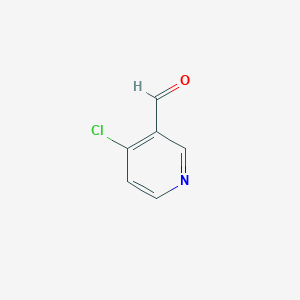
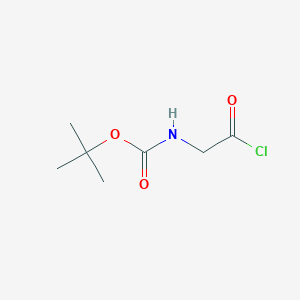
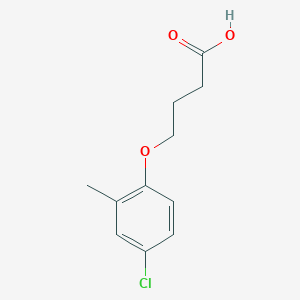
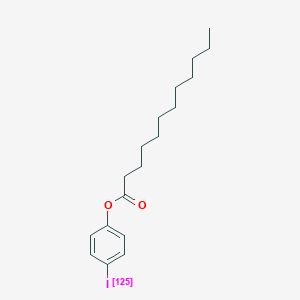


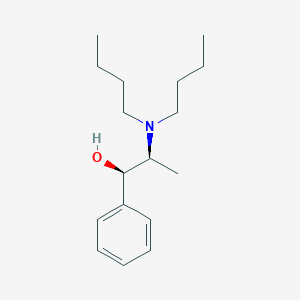
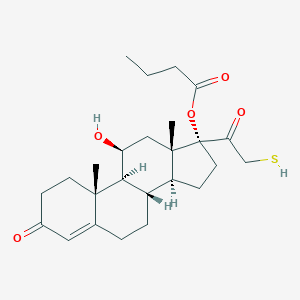
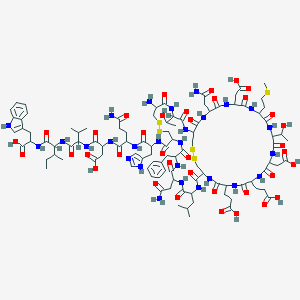
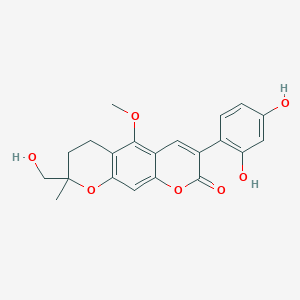


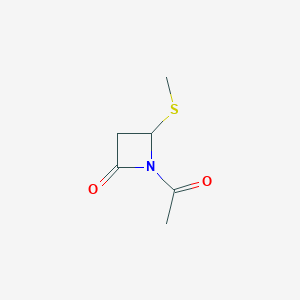
![2-Phenyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B38088.png)
